molecular formula C29H30N2O2S2 B430767 7-tert-butyl-3-(4-methylphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 351160-07-1

7-tert-butyl-3-(4-methylphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B430767
CAS No.: 351160-07-1
M. Wt: 502.7g/mol
InChI Key: SAPXDMDGQIFEKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Tert-butyl-3-(4-methylphenyl)-2-phenacylsulfanyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one is a complex organic compound with a unique structure that includes a benzothiolo[2,3-d]pyrimidin core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Tert-butyl-3-(4-methylphenyl)-2-phenacylsulfanyl-5,6,7,8-tetrahydro-1The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

7-Tert-butyl-3-(4-methylphenyl)-2-phenacylsulfanyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can be used to replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or alcohols, while reduction reactions may produce alkanes or alkenes .

Scientific Research Applications

7-Tert-butyl-3-(4-methylphenyl)-2-phenacylsulfanyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Tert-butyl-3-(4-methylphenyl)-2-phenacylsulfanyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways within cells. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

The uniqueness of 7-Tert-butyl-3-(4-methylphenyl)-2-phenacylsulfanyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one lies in its specific structural features, such as the presence of the tert-butyl, methylphenyl, and phenacylsulfanyl groups, which confer distinct chemical and biological properties compared to similar compounds .

Properties

CAS No.

351160-07-1

Molecular Formula

C29H30N2O2S2

Molecular Weight

502.7g/mol

IUPAC Name

7-tert-butyl-3-(4-methylphenyl)-2-phenacylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C29H30N2O2S2/c1-18-10-13-21(14-11-18)31-27(33)25-22-15-12-20(29(2,3)4)16-24(22)35-26(25)30-28(31)34-17-23(32)19-8-6-5-7-9-19/h5-11,13-14,20H,12,15-17H2,1-4H3

InChI Key

SAPXDMDGQIFEKM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)C4=CC=CC=C4)SC5=C3CCC(C5)C(C)(C)C

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)C4=CC=CC=C4)SC5=C3CCC(C5)C(C)(C)C

Origin of Product

United States

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